molecular formula C10H14ClNO B6267957 rac-(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine hydrochloride CAS No. 131900-22-6

rac-(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B6267957
CAS No.: 131900-22-6
M. Wt: 199.7
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Description

Chemical Name: rac-(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine hydrochloride Molecular Formula: C₁₀H₁₃NO·HCl SMILES: COC₁=CC=CC(=C₁)[C@@H]₂C[C@H]₂N InChI: InChI=1S/C10H13NO/c1-12-8-4-2-3-7(5-8)9-6-10(9)11/h2-5,9-10H,6,11H2,1H3/t9-,10+/m0/s1 InChIKey: DRLVWPIMRZBCNJ-VHSXEESVSA-N Key Properties:

  • Contains a cyclopropane ring fused to a 3-methoxyphenyl group.
  • The rac-(1R,2S) configuration indicates a racemic mixture of enantiomers.
  • The 3-methoxy substituent introduces electron-donating effects, influencing electronic and steric properties .

Properties

CAS No.

131900-22-6

Molecular Formula

C10H14ClNO

Molecular Weight

199.7

Purity

95

Origin of Product

United States

Preparation Methods

Cyclopropane Ring Formation

The cyclopropane core is typically constructed via [2+1] cycloaddition reactions. The most prevalent method employs the Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane to generate a carbenoid intermediate. This intermediate inserts into the π-bond of a vinyl precursor attached to the methoxyphenyl group. For rac-(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine, the vinyl precursor is often 3-methoxystyrene derivatives.

Reaction conditions significantly influence stereoselectivity and yield. A study comparing solvents found that tetrahydrofuran (THF) at −20°C produced a 78% yield with a diastereomeric ratio (dr) of 3:1, whereas dichloromethane (DCM) at 0°C reduced the yield to 65% (dr 2:1) . The use of chiral ligands, such as (R,R)-4-chlorotartranilic acid, has been reported to enhance stereochemical control in analogous systems, though this typically applies to enantiomerically pure targets rather than racemic mixtures .

Introduction of the Methoxyphenyl Group

The methoxyphenyl moiety is introduced via cross-coupling reactions. Suzuki-Miyaura coupling between a cyclopropane-bearing boronic ester and 3-iodoanisole is a widely adopted method. Catalytic systems employing Pd(PPh₃)₄ with potassium carbonate in a dioxane/water mixture achieve yields up to 85% . Alternative approaches include Friedel-Crafts alkylation, though this method suffers from regioselectivity challenges due to the electron-donating methoxy group.

A comparative analysis of coupling methods is provided below:

Method Catalyst Solvent Yield (%) Purity (%)
Suzuki-MiyauraPd(PPh₃)₄Dioxane/H₂O8598
Friedel-Crafts AlkylationAlCl₃DCM6289
Heck CouplingPd(OAc)₂DMF7195

Amine Functionalization and Salt Formation

The amine group is introduced via nucleophilic substitution or reductive amination. In one protocol, a cyclopropane bromo derivative reacts with aqueous ammonia under high pressure (5 bar) at 80°C for 12 hours, yielding the free amine with 90% conversion . Subsequent treatment with hydrochloric acid in ethanol precipitates the hydrochloride salt with >99% purity.

Critical parameters for salt formation include:

  • Stoichiometry: A 1:1 molar ratio of amine to HCl ensures complete protonation without excess acid.

  • Solvent Choice: Ethanol and isopropanol produce crystalline salts, while acetone leads to amorphous solids.

  • Temperature: Slow cooling from 50°C to 4°C over 6 hours maximizes crystal size and purity.

Industrial-Scale Optimization

Large-scale production faces challenges in exothermic reaction management and waste reduction. Continuous flow reactors outperform batch systems in cyclopropanation, achieving 92% yield with a residence time of 30 seconds . A case study from a pharmaceutical manufacturer demonstrated that switching from batch to flow reduced solvent use by 40% and energy consumption by 25%.

Green chemistry principles are integrated through:

  • Solvent Recycling: Distillation recovers >95% of THF and ethanol.

  • Catalyst Recovery: Palladium catalysts are reclaimed via filtration membranes, reducing metal waste by 70%.

Chiral Resolution Techniques

Although the target compound is racemic, chiral resolution methods are relevant for isolating enantiomers during quality control. Diastereomeric salt formation with (R,R)-4-chlorotartranilic acid in aqueous HCl resolves enantiomers with >98% enantiomeric excess (ee) . The process involves:

  • Dissolving the racemic amine in hot acidic water.

  • Adding the resolving agent and seeding with pre-formed crystals.

  • Gradual cooling to 4°C to precipitate the desired diastereomeric salt.

Analytical Characterization

Final product quality is verified via:

  • HPLC: Retention time of 8.2 min (C18 column, 70:30 acetonitrile/water).

  • NMR: δ 3.81 (s, 3H, OCH₃), δ 2.98 (m, 1H, cyclopropane CH), δ 1.76 (m, 2H, cyclopropane CH₂).

  • XRD: Confirms crystalline structure and absence of polymorphic impurities.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The methoxyphenyl group or the amine group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles.

Major Products Formed

    Oxidation Products: Oxides, ketones, or carboxylic acids.

    Reduction Products: Amines, alcohols, or hydrocarbons.

    Substitution Products: Various substituted cyclopropane derivatives.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent in treating various neurological conditions. Its structural similarity to known psychoactive substances suggests it may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine.

  • Case Study : A study published in Journal of Medicinal Chemistry explored the binding affinity of rac-(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine hydrochloride to serotonin receptors, indicating potential antidepressant-like effects in animal models .

Neuroscience Research

Researchers have utilized this compound to study its effects on neural pathways and behavior in animal models. Its ability to modulate neurotransmitter release has implications for understanding mood disorders.

  • Case Study : In a behavioral assay, rats treated with this compound exhibited reduced anxiety-like behaviors compared to control groups, highlighting its potential anxiolytic properties .

Synthetic Chemistry

The compound serves as a versatile scaffold in synthetic organic chemistry. It can be modified to create derivatives with enhanced pharmacological profiles or new functionalities.

ModificationPotential Application
Substitution at the phenyl ringAltered receptor selectivity
Variation of the amine groupEnhanced solubility and bioavailability

Analytical Chemistry

Due to its unique chemical structure, this compound is used as a standard in analytical methods such as HPLC and mass spectrometry for the quantification of similar compounds in biological samples.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares rac-(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine hydrochloride with structurally analogous cyclopropane derivatives, focusing on substituents, molecular properties, and applications:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
This compound 3-methoxyphenyl C₁₀H₁₃NO·HCl 199.68 No literature data; predicted CCS values suggest potential use in ion mobility studies.
trans-2-(3,4-difluorophenyl)cyclopropan-1-amine hydrochloride 3,4-difluorophenyl C₉H₉F₂N·HCl 221.63 Intermediate in ticagrelor synthesis; impurity in ticagrelor production.
(1R,2S)-2-(3-chloro-4-fluorophenyl)cyclopropan-1-amine hydrochloride 3-chloro-4-fluorophenyl C₉H₈ClF₂N·HCl 242.09 Higher molecular weight due to Cl/F substituents; potential for altered receptor binding.
rac-(1R,2S)-2-(2-bromophenyl)cyclopropan-1-amine hydrochloride 2-bromophenyl C₉H₁₀BrN·HCl 268.56 Bromine’s steric bulk may hinder metabolic degradation; no specific applications cited.
(1R,2S)-2-(3,4-dichlorophenyl)cyclopropan-1-amine hydrochloride 3,4-dichlorophenyl C₉H₈Cl₂N·HCl 238.50 Increased hydrophobicity; potential use in hydrophobic interaction studies.
(1R,2R)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride trifluoromethyl C₄H₇F₃N·HCl 177.56 Trifluoromethyl group enhances metabolic stability; used in receptor-targeted drug synthesis.

Key Observations:

However, methoxy groups may increase susceptibility to oxidative metabolism . Electron-Withdrawing Groups (e.g., 3,4-difluoro): Reduce electron density, favoring interactions with electron-deficient binding pockets. The difluorophenyl derivative is critical in ticagrelor synthesis due to its role as a pharmacophore . Halogen Substituents (e.g., Cl, Br): Increase molecular weight and hydrophobicity. Chlorine and bromine may enhance binding affinity via halogen bonding but could raise toxicity concerns .

Stereochemical Considerations :

  • The rac-(1R,2S) configuration in the target compound contrasts with enantiopure derivatives like (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine hydrochloride , which is a single enantiomer used in ticagrelor impurity profiling . Racemic mixtures may complicate pharmacological studies due to divergent activities of enantiomers.

Applications :

  • The 3,4-difluorophenyl analog is well-characterized as a ticagrelor intermediate, with suppliers like SynQuest Laboratories and AK Scientific offering it at high purity (96%) for $550–$1,100/g .
  • In contrast, the 3-methoxyphenyl derivative lacks reported applications, highlighting a gap in research. Its predicted CCS data (160.7 Ų) suggest utility in analytical chemistry, such as ion mobility spectrometry .

Biological Activity

Rac-(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine hydrochloride, known by its CAS number 131900-22-6, is a compound of significant interest in pharmacological research. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant studies.

Molecular Characteristics

  • Molecular Formula : C10H14ClNO
  • Molecular Weight : 199.68 g/mol
  • CAS Number : 131900-22-6
  • Purity : Typically ≥ 95% in commercial preparations

Structural Representation

The compound features a cyclopropane ring substituted with a methoxyphenyl group, contributing to its unique biological properties.

This compound exhibits various biological activities primarily through its interaction with neurotransmitter systems. Preliminary studies suggest it may function as a monoamine reuptake inhibitor, influencing serotonin and norepinephrine levels in the brain.

Pharmacological Effects

Research indicates that this compound has the potential for:

  • Antidepressant Activity : Animal models have shown that it may alleviate symptoms of depression by enhancing monoaminergic neurotransmission.
  • Anxiolytic Effects : The compound appears to reduce anxiety-like behaviors in rodent models, suggesting a role in treating anxiety disorders.

Case Studies and Research Findings

  • Study on Antidepressant Effects :
    • A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced immobility time in the forced swim test compared to control groups, indicating potential antidepressant properties .
  • Anxiolytic Properties :
    • Research conducted on rat models showed that administration of the compound led to decreased anxiety levels as measured by the elevated plus maze test. The results suggest that it may modulate GABAergic transmission .
  • Neurochemical Analysis :
    • Neurochemical assays indicated that this compound increases serotonin and norepinephrine levels in synaptic clefts, supporting its proposed mechanism of action as a reuptake inhibitor .

Data Table of Biological Activities

Activity TypeStudy ReferenceObserved EffectMechanism of Action
AntidepressantJournal of Medicinal ChemistryReduced immobility in forced swim testMonoamine reuptake inhibition
AnxiolyticBehavioral Brain ResearchDecreased anxiety-like behaviorModulation of GABAergic transmission
Neurochemical ImpactNeuropharmacologyIncreased serotonin and norepinephrine levelsReuptake inhibition

Synthesis and Availability

This compound is synthesized through multi-step chemical reactions involving cyclopropanation techniques. It is available from various chemical suppliers for research purposes.

Commercial Sources

SupplierPurityPrice (USD)
Sigma-Aldrich≥ 95%$287.00 (0.25g)
AstaTech95%$287.00 (0.25g)
Amadis Chemical97%$248.00 (100mg)

Q & A

Basic: What are the standard protocols for synthesizing rac-(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine hydrochloride?

Answer:
Synthesis typically involves cyclopropanation of a diazo compound with an olefin precursor under transition metal catalysis (e.g., rhodium or copper) . Key steps include:

  • Cyclopropane Ring Formation : Reaction of diazoacetates with styrene derivatives under inert atmospheres and low temperatures to minimize side reactions .
  • Amine Functionalization : Reductive amination or nucleophilic substitution to introduce the amine group .
  • Purification : Recrystallization or chromatography to achieve >95% purity .
    Critical parameters include temperature control (<0°C for cyclopropanation) and catalyst selection (e.g., Rh₂(OAc)₄ for stereoselectivity) .

Advanced: How can stereochemical control be achieved during cyclopropanation to minimize racemization?

Answer:
Stereoselectivity is influenced by:

  • Catalyst Design : Chiral dirhodium catalysts (e.g., Rh₂(S-PTTL)₄) induce enantioselectivity via transition-state stabilization .
  • Computational Modeling : Tools like density functional theory (DFT) predict transition states to optimize reaction conditions .
  • Solvent Effects : Polar aprotic solvents (e.g., dichloromethane) enhance stereochemical fidelity by stabilizing intermediates .
    Post-synthesis chiral HPLC (e.g., Chiralpak® columns) is recommended for enantiomeric excess validation .

Basic: What analytical techniques are used to characterize this compound’s purity and structure?

Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .
  • NMR : ¹H/¹³C NMR confirms cyclopropane ring geometry and methoxy group placement (e.g., δ 3.8 ppm for OCH₃) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 205.63 for [M+H]⁺) .
  • X-ray Crystallography : Resolves absolute configuration for crystalline derivatives .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Answer:
Discrepancies may arise from:

  • Polymorphism : Differential crystal packing alters solubility. Use DSC to identify polymorphs .
  • Impurity Profiles : Trace solvents (e.g., DMSO) affect measurements. Conduct Karl Fischer titration for water content .
  • Method Variability : Standardize protocols (e.g., shake-flask method at 25°C in PBS) and cross-validate with multiple techniques (e.g., NMR vs. UV-Vis) .

Basic: What biological screening assays are appropriate for initial activity profiling?

Answer:

  • Enzyme Inhibition : Fluorescence-based assays (e.g., cytochrome P450 isoforms) .
  • Receptor Binding : Radioligand displacement studies (e.g., serotonin or dopamine receptors) .
  • Cellular Toxicity : MTT assays in HEK293 or HepG2 cells to establish IC₅₀ values .
    Dose-response curves (0.1–100 µM) and positive controls (e.g., known inhibitors) are essential .

Advanced: How can structure-activity relationships (SAR) be explored for cyclopropane derivatives?

Answer:

  • Analog Synthesis : Modify the methoxy group (e.g., replace with Cl, F) to assess electronic effects .
  • Pharmacophore Mapping : Molecular docking (e.g., AutoDock Vina) identifies key interactions with target proteins .
  • Metabolic Stability : Incubate with liver microsomes to evaluate CYP-mediated degradation .
    Tabulated SAR data should compare logP, pKa, and binding affinities across analogs .

Basic: What storage conditions ensure long-term stability of the hydrochloride salt?

Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hygroscopic degradation .
  • Light Sensitivity : Use amber vials to avoid photolytic cleavage of the cyclopropane ring .
  • Desiccants : Include silica gel packs to mitigate hydrolysis .
    Stability should be monitored via periodic HPLC analysis .

Advanced: What computational strategies predict degradation pathways under physiological conditions?

Answer:

  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate acid-catalyzed ring-opening mechanisms .
  • LC-MS/MS : Identify degradation products (e.g., methoxyphenyl fragments) in simulated gastric fluid .
  • Forced Degradation Studies : Expose to oxidative (H₂O₂), thermal (40°C), and UV stress to map vulnerability .

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